

How to improve the durability of an MS143 release film.

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Compound of Interest		
Compound Name:	MS143	
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Technical Support Center: MS143 Release Film

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the durability of **MS143** release film. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory applications.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when using **MS143** release film, helping to ensure optimal performance and durability.



Problem ID	Issue	Possible Causes	Recommended Solutions
DUR-001	Film Delamination or Peeling	Inadequate surface preparation of the substrate.[1] Incompatible substrate material. Improper application or curing of the MS143 film.	Thoroughly clean and degrease the substrate before application. Ensure the substrate is compatible with a PTFE-based coating. Follow the recommended application and curing procedures from the manufacturer.[2]
DUR-002	Reduced Release Performance After Multiple Uses	Film wear and degradation from repeated mechanical stress. Chemical attack from cleaning solvents or experimental reagents.[3] Residue buildup from previous experiments.	Apply a fresh, thin coat of MS143 to rejuvenate the surface. Evaluate the chemical compatibility of all materials with the PTFE film.[3] Implement a validated cleaning protocol between experiments.
DUR-003	Visible Scratches or Abrasions on the Film	Use of abrasive cleaning tools or materials. Contact with sharp or rough surfaces during experiments. High shear forces during processing.	Use non-abrasive, soft cloths or swabs for cleaning. Protect the film surface from contact with sharp objects. Optimize process parameters to minimize shear stress on the film.
DUR-004	Inconsistent Release Across the Film	Uneven application of the MS143 coating.[1]	Ensure a uniform and consistent coating

Troubleshooting & Optimization

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	Surface	Localized chemical or thermal degradation. Contamination of the film surface.[4]	thickness during application. Identify and mitigate sources of localized heat or chemical exposure. Maintain a clean working environment to prevent contamination.
DUR-005	Film Discoloration or Brittleness	Exposure to temperatures exceeding the recommended operating range.[5] Prolonged exposure to UV radiation or harsh chemicals.[6] Oxidative degradation over time.[6]	Verify the operating temperature is within the specified limits for MS143. Store coated substrates away from direct sunlight and incompatible chemicals. Consider accelerated aging tests to predict longterm stability in your specific application.[5]

Frequently Asked Questions (FAQs)

Q1: What is MS143 release film and what are its key properties?

A1: **MS143** is a versatile and robust dry film mold release agent and lubricant. Its primary component is a low molecular weight polytetrafluoroethylene (PTFE) fluoropolymer.[8][9] Key properties include high lubricity, minimal slip-stick, and it is non-migrating and non-staining.[8] [9] It is designed for efficient and consistent release of various materials, including plastics, rubbers, and resins.

Q2: How can I improve the initial adhesion and durability of the **MS143** coating on my substrate?



A2: Proper surface preparation is critical for enhancing adhesion and durability.[2] This involves thoroughly cleaning the substrate to remove any contaminants. For challenging substrates, surface modification techniques such as chemical etching or plasma treatment can be employed to increase surface roughness and improve the bond with the PTFE coating.

Q3: What is the recommended operating temperature for MS143 release film?

A3: While specific data for **MS143** is not publicly available, standard PTFE coatings are generally stable for continuous use at temperatures up to 260°C (500°F). Exceeding this temperature can lead to degradation of the film.

Q4: How does chemical exposure affect the durability of **MS143**?

A4: **MS143**, being a PTFE-based film, is highly resistant to most acids, alcohols, detergents, and solvents.[10] However, prolonged exposure to certain alkali metals and fluorinating agents can affect its integrity. It is always recommended to test for compatibility with any new chemical or drug formulation. You can use the provided experimental protocol (EXP-002) to assess chemical resistance.

Q5: Can I re-coat a surface that has a worn MS143 film?

A5: Yes, a worn **MS143** film can be re-coated. For optimal performance, it is recommended to thoroughly clean the surface to remove any residual film and contaminants before applying a fresh coat.

Experimental Protocols

These protocols provide detailed methodologies for testing the durability and performance of **MS143** release film in a laboratory setting.

Protocol ID: EXP-001

Title: Peel Strength Durability Assessment of MS143 Release Film

Objective: To quantify the release performance and durability of **MS143** film over multiple release cycles.

Materials:



- MS143 release film and applicator
- Substrate material (e.g., glass, stainless steel)
- Standard pressure-sensitive adhesive (PSA) tape (e.g., as specified in ASTM D3330)
- Tensile testing machine with a 90° or 180° peel test fixture[11][12]
- Automated or manual roller for tape application
- Cleaning solvents (e.g., isopropanol, acetone)
- · Lint-free wipes

Methodology:

- Substrate Preparation:
 - Thoroughly clean the substrate surface with a suitable solvent and lint-free wipes to remove any contaminants.
 - Ensure the surface is completely dry before applying the release film.
- MS143 Application:
 - Apply a uniform coating of MS143 to the prepared substrate according to the manufacturer's instructions.
 - Allow the film to cure completely as per the product datasheet.
- Initial Peel Strength Measurement (Cycle 1):
 - Cut a strip of the standard PSA tape to the specified dimensions.
 - Apply the tape to the MS143-coated surface and use a roller to ensure consistent pressure.
 - Mount the substrate in the peel test fixture of the tensile tester.



- Peel the tape at a constant speed (e.g., 300 mm/min) and at a specified angle (90° or 180°).[11]
- Record the peel force throughout the test.
- Durability Cycling:
 - Repeat the process of applying and peeling the PSA tape on the same area of the MS143 film for a predetermined number of cycles (e.g., 10, 25, 50, 100 cycles).
- · Peel Strength Measurement at Intervals:
 - After each set of cycles, perform a peel strength measurement as described in step 3.
- Data Analysis:
 - Calculate the average peel force for each cycle interval.
 - Plot the average peel force as a function of the number of release cycles to observe the degradation in release performance.

Illustrative Data Presentation:

Number of Release Cycles	Average Peel Force (N/25mm)	Standard Deviation
1	0.52	0.03
10	0.55	0.04
25	0.61	0.05
50	0.75	0.06
100	0.98	0.08

Protocol ID: EXP-002

Title: Chemical Resistance Evaluation of MS143 Release Film



Objective: To assess the impact of chemical exposure on the integrity and performance of the **MS143** release film.

Materials:

- MS143-coated substrates
- A selection of relevant laboratory chemicals and drug formulations
- · Immersion containers with lids
- Tensile testing machine for peel strength analysis
- Microscope for visual inspection
- Standard PSA tape

Methodology:

- · Sample Preparation:
 - Prepare a set of MS143-coated substrates as described in EXP-001.
- Initial Characterization:
 - Perform an initial peel strength test on a control set of samples.
 - Visually inspect the film surface under a microscope and document its initial appearance.
- Chemical Immersion:
 - Immerse the coated substrates in the selected chemicals or drug formulations in sealed containers.
 - Maintain the immersion at a constant temperature (e.g., room temperature or an elevated temperature relevant to the application) for a specified duration (e.g., 24, 48, 72 hours).
 [13]
- Post-Immersion Analysis:



- After the immersion period, carefully remove the samples, rinse them with a neutral solvent (if applicable), and allow them to dry completely.
- Visually inspect the film for any signs of degradation, such as blistering, discoloration, or delamination.
- Perform a peel strength test on the exposed samples and compare the results to the control group.
- Data Analysis:
 - Calculate the percentage change in peel strength after chemical exposure.
 - Document any observed changes in the film's appearance.

Illustrative Data Presentation:

Chemical/For mulation	Immersion Time (hours)	Immersion Temperature (°C)	Peel Strength Change (%)	Visual Observations
Isopropanol	48	25	-2%	No change
Acetone	48	25	-5%	Slight swelling
Drug Formulation	72	40	-15%	Minor discoloration
Drug Formulation	72	40	+8%	Increased adhesion

Visualizations

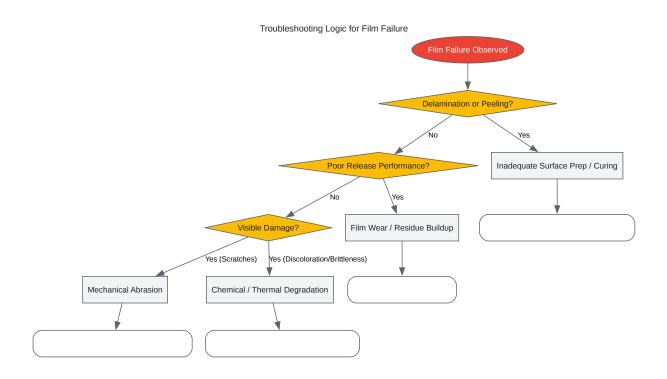




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Figure 1: Workflow for Peel Strength Durability Assessment.





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Figure 2: Decision tree for troubleshooting common **MS143** film failures.

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